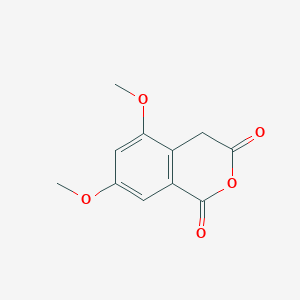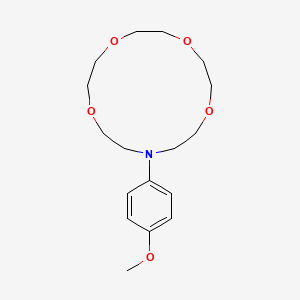
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various cations, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- typically involves the reaction of aza-15-crown-5 with chloroacetyl chloride in the presence of triethylamine and dichloromethane at room temperature. The reaction mixture is stirred for about 2 hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Typical nucleophiles include halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted crown ethers .
Applications De Recherche Scientifique
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- involves its ability to form stable complexes with cations. The ether groups in the compound’s ring structure provide multiple binding sites for cations, facilitating the formation of stable complexes. This property is exploited in various applications, including catalysis and ion transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-yl)benzaldehyde: A derivative with additional functional groups that enhance its binding capabilities.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-
Propriétés
Numéro CAS |
98269-23-9 |
|---|---|
Formule moléculaire |
C17H27NO5 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
13-(4-methoxyphenyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C17H27NO5/c1-19-17-4-2-16(3-5-17)18-6-8-20-10-12-22-14-15-23-13-11-21-9-7-18/h2-5H,6-15H2,1H3 |
Clé InChI |
PZASLXLZYWIIFE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCOCCOCCOCCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





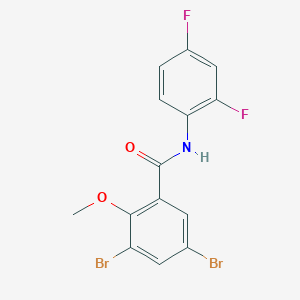
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)

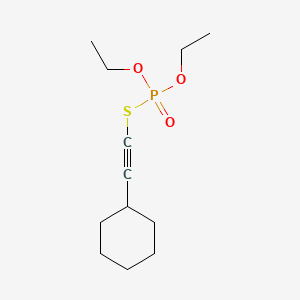
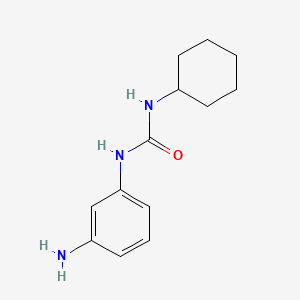

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
